Dbco-(peg)3-VC-pab-mmae

説明

特性

分子式 |

C86H124N12O18 |

|---|---|

分子量 |

1614.0 g/mol |

IUPAC名 |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C86H124N12O18/c1-15-57(8)77(69(111-13)51-73(102)97-44-24-32-68(97)79(112-14)58(9)80(104)90-59(10)78(103)63-27-17-16-18-28-63)95(11)84(108)75(55(4)5)94-83(107)76(56(6)7)96(12)86(110)116-53-60-33-37-65(38-34-60)91-81(105)66(30-23-42-89-85(87)109)92-82(106)74(54(2)3)93-71(100)41-45-113-47-49-115-50-48-114-46-43-88-70(99)39-40-72(101)98-52-64-29-20-19-25-61(64)35-36-62-26-21-22-31-67(62)98/h16-22,25-29,31,33-34,37-38,54-59,66,68-69,74-79,103H,15,23-24,30,32,39-53H2,1-14H3,(H,88,99)(H,90,104)(H,91,105)(H,92,106)(H,93,100)(H,94,107)(H3,87,89,109)/t57-,58+,59+,66-,68-,69+,74-,75-,76-,77-,78+,79+/m0/s1 |

InChIキー |

SXYWMLXUSVMZIA-RZDIXEDLSA-N |

異性体SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |

正規SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |

製品の起源 |

United States |

Foundational & Exploratory

The Role of DBCO-(PEG)3-VC-PAB-MMAE in Oncology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) have emerged as a powerful class of biopharmaceuticals. These complex molecules combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, delivered via a specialized linker. This guide provides an in-depth technical overview of a specific ADC linker-payload combination, DBCO-(PEG)3-VC-PAB-MMAE, and its application in oncology research. This compound is a critical tool for the development of next-generation ADCs, offering a versatile and efficient method for conjugating cytotoxic agents to targeting moieties.

This compound is a pre-formed drug-linker conjugate that incorporates several key features. The Dibenzocyclooctyne (DBCO) group enables copper-free "click chemistry," a bioorthogonal reaction that allows for the precise and stable attachment of the linker to an azide-modified antibody or other targeting protein. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and improves the pharmacokinetic profile of the resulting ADC. The valine-citrulline (VC) dipeptide linked to a p-aminobenzylcarbamate (PAB) spacer forms a cleavable linker system that is designed to be stable in circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. Upon cleavage, the potent antimitotic agent, Monomethyl Auristatin E (MMAE), is released, leading to cell cycle arrest and apoptosis of the cancer cell.

This guide will delve into the mechanism of action of ADCs constructed with this linker-drug, present quantitative data from preclinical studies, provide detailed experimental protocols for its use, and visualize key processes through signaling and workflow diagrams.

Core Components and Mechanism of Action

The efficacy of an ADC built with this compound is dependent on the coordinated function of each of its components.

-

DBCO (Dibenzocyclooctyne): This strained alkyne is a key component for bioorthogonal conjugation. It reacts specifically and efficiently with azide (B81097) groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is highly efficient and can be performed in aqueous buffers under mild conditions, making it ideal for conjugating the drug-linker to sensitive biomolecules like antibodies without the need for a cytotoxic copper catalyst.[1]

-

PEG3 (Polyethylene Glycol): The three-unit polyethylene glycol spacer is a hydrophilic polymer that offers several advantages. It can improve the solubility of the ADC, reduce aggregation, and potentially prolong its circulation half-life by shielding it from renal clearance and proteolytic degradation.

-

VC-PAB (Valine-Citrulline-p-Aminobenzylcarbamate): This is a protease-cleavable linker. The dipeptide, valine-citrulline, is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[2] This enzyme is often overexpressed in tumor cells. This targeted cleavage ensures that the cytotoxic payload is preferentially released inside the cancer cell, minimizing off-target toxicity. The PAB group acts as a self-immolative spacer, which, upon cleavage of the valine-citrulline bond, spontaneously releases the active MMAE payload.

-

MMAE (Monomethyl Auristatin E): MMAE is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[2] It functions as a microtubule inhibitor. Upon its release into the cytoplasm of the cancer cell, MMAE binds to tubulin and disrupts the formation of the mitotic spindle, a structure essential for cell division. This leads to G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death).[2]

The overall mechanism of action for an ADC utilizing this compound is a multi-step process:

-

Targeting: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.

-

Trafficking and Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment and the presence of proteases like Cathepsin B within the lysosome lead to the cleavage of the VC-PAB linker.

-

Payload Release and Action: The cleavage of the linker releases the active MMAE payload into the cytoplasm. MMAE then binds to tubulin, disrupts microtubule dynamics, and induces apoptosis.

Data Presentation

The following tables summarize quantitative data from preclinical studies that have utilized this compound for the construction of ADCs.

In Vitro Cytotoxicity Data

| Targeting Moiety | Cell Line | Target Antigen | IC50 (nM) | Reference |

| DD1 (Bivalent DARPin) | A431 (squamous cell carcinoma) | EGFR | 0.23 | [3][4] |

| DFc (DARPin-Fc fusion) | A431 (squamous cell carcinoma) | EGFR | 0.14 | [3][4] |

| DD1 (Bivalent DARPin) | MCF7 (breast adenocarcinoma) | Low EGFR | >100 | [3][5] |

| DFc (DARPin-Fc fusion) | MCF7 (breast adenocarcinoma) | Low EGFR | >100 | [3][5] |

| DD1 (Bivalent DARPin) | HDFa (human dermal fibroblasts) | Low EGFR | >100 | [3][5] |

| DFc (DARPin-Fc fusion) | HDFa (human dermal fibroblasts) | Low EGFR | >100 | [3][5] |

In Vivo Efficacy Data

| Targeting Moiety | Tumor Model | Dosing Regimen | Outcome | Reference |

| DD1-MMAE | A431 xenograft | 6.5 mg/kg, twice weekly for 2 weeks | No significant anti-tumor efficacy, but a trend towards increased necrotic areas (p = 0.2213) was observed. No adverse side effects were reported. | [3][4] |

| DFc-MMAE | A431 xenograft | 6.5 mg/kg, twice weekly for 2 weeks | No significant anti-tumor efficacy. No adverse side effects were reported. | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound.

Protocol 1: Conjugation of this compound to an Azide-Modified Targeting Protein (SPAAC Reaction)

This protocol is adapted from methodologies used in the generation of DARPin-MMAE conjugates and Fab-drug conjugates.[3][6]

Materials:

-

Azide-modified targeting protein (e.g., antibody, DARPin, or Fab) in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound (e.g., from MedChemExpress, Cat. No. HY-111012).

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Size-Exclusion Chromatography (SEC) system for purification.

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10-30 mM. It is recommended to prepare this solution fresh as the compound can be unstable in solution.[1]

-

Conjugation Reaction:

-

To the azide-modified targeting protein solution, add a molar excess of the this compound stock solution. A 4-fold molar excess has been used successfully. The final concentration of DMSO in the reaction mixture should be kept low (typically <10% v/v) to maintain protein integrity.

-

Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle mixing. The reaction progress can be monitored by LC-MS.

-

-

Purification of the ADC:

-

Following the incubation, purify the resulting ADC from unreacted this compound and other small molecules using a size-exclusion chromatography (SEC) system. The choice of column and buffer will depend on the specific properties of the ADC.

-

-

Characterization of the ADC:

-

Determine the drug-to-antibody ratio (DAR) of the purified ADC using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

-

Confirm the integrity and purity of the ADC by SDS-PAGE and SEC analysis.

-

Protocol 2: In Vitro Cytotoxicity Assay (alamarBlue Assay)

This protocol is based on the methodology described by Karsten et al. (2022) for assessing the cytotoxicity of DARPin-MMAE conjugates.[3][5]

Materials:

-

Target cancer cell lines (e.g., A431) and control cell lines with low target expression (e.g., MCF7, HDFa).

-

Complete cell culture medium.

-

96-well cell culture plates.

-

The purified ADC, free MMAE, and a relevant negative control ADC.

-

alamarBlue™ cell viability reagent.

-

Plate reader capable of measuring fluorescence.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that will allow for logarithmic growth during the assay period (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

Treatment:

-

Prepare serial dilutions of the ADC, free MMAE, and control ADC in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with untreated cells as a control for 100% viability.

-

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Viability Assessment:

-

Add 10 µL of alamarBlue™ reagent to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

Measure the fluorescence of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium and alamarBlue™ only).

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol is based on the in vivo study conducted by Karsten et al. (2022).[3][4]

Materials:

-

Immunodeficient mice (e.g., NMRI-nude mice).

-

Tumor cells for implantation (e.g., A431).

-

The purified ADC and a vehicle control (e.g., saline).

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation: Subcutaneously inject the tumor cells into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Animal Grouping and Treatment:

-

Randomize the mice into treatment and control groups (n=5 per group).

-

Administer the ADC intravenously at the desired dose (e.g., 6.5 mg/kg).[3][4] The vehicle control group should receive an equivalent volume of saline.

-

Follow the predetermined dosing schedule (e.g., twice weekly for two weeks).[3][4]

-

-

Monitoring:

-

Measure the tumor volume using calipers 2-3 times per week. The tumor volume can be calculated using the formula: (length × width²)/2.

-

Monitor the body weight of the mice as an indicator of systemic toxicity.

-

Observe the general health and behavior of the animals throughout the study.

-

-

Endpoint and Analysis:

-

The study can be terminated when the tumors in the control group reach a predetermined size or at a specific time point.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological analysis for necrosis).

-

Compare the tumor growth between the treatment and control groups to evaluate the anti-tumor efficacy of the ADC.

-

Mandatory Visualization

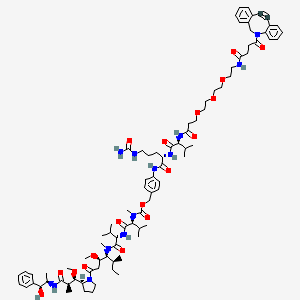

Caption: Mechanism of action of an ADC utilizing the this compound linker-drug.

Caption: Experimental workflow for the conjugation of this compound to an antibody.

Caption: General workflow for preclinical in vitro and in vivo evaluation of an ADC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bivalent EGFR-Targeting DARPin-MMAE Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Noncanonical amino acids as doubly bio-orthogonal handles for one-pot preparation of protein multiconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of the Dibenzocyclooctyne (DBCO) Group in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has fundamentally transformed the landscape of bioconjugation, providing a suite of reactions that are highly efficient, selective, and biocompatible. Among these, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) stands out for its ability to proceed within complex biological environments without the need for cytotoxic catalysts.[1] At the heart of this powerful bioorthogonal reaction is the dibenzocyclooctyne (DBCO) group, a strained cyclic alkyne whose unique structural properties drive rapid and specific covalent bond formation with azides.[2][] This technical guide provides an in-depth exploration of the pivotal role of the DBCO group in SPAAC, offering valuable insights for professionals in research and drug development.

The Core of SPAAC: The DBCO Group's Unique Reactivity

The exceptional utility of DBCO in SPAAC stems from its inherent ring strain.[] The cyclooctyne (B158145) ring is highly distorted from its ideal linear geometry, creating a high-energy starting material that readily undergoes a [3+2] cycloaddition reaction with an azide (B81097) to form a stable triazole linkage.[4][5] This reaction is characterized by its bioorthogonality, meaning it proceeds with high specificity and does not interfere with native biochemical processes within living systems.[1][]

A key advantage of DBCO-mediated SPAAC is the elimination of the need for a copper(I) catalyst, which is cytotoxic and can be detrimental to living cells and organisms.[1][4] This copper-free nature makes DBCO an ideal tool for in vivo applications, including live-cell imaging and the synthesis of antibody-drug conjugates (ADCs).[1]

Key Advantages of DBCO-Mediated SPAAC:

-

Biocompatibility: The absence of a copper catalyst makes the reaction suitable for use in living systems.[6][7]

-

High Specificity and Bioorthogonality: DBCO reacts selectively with azides, avoiding side reactions with other functional groups found in biological molecules.[][4]

-

Fast Reaction Kinetics: The inherent strain of the DBCO ring leads to rapid reaction rates, often reaching completion in minutes to a few hours at physiological temperatures.[1][]

-

Stability: Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation.[1][4] The resulting triazole linkage is also highly stable.[8]

-

High Efficiency: The reaction typically proceeds with high yields, which is crucial for applications such as the development of ADCs where a precise drug-to-antibody ratio (DAR) is critical for efficacy.[1]

Quantitative Data for SPAAC Reactions Involving DBCO

The efficiency of SPAAC reactions is influenced by several factors, including the specific DBCO derivative, the nature of the azide, the buffer composition, pH, and temperature. The following tables summarize key quantitative data to aid in the optimization of experimental design.

| Parameter | Value | Conditions | References |

| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min | [1] |

| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-4 fold | 4°C to 37°C, 2-24 hours | [1] |

| Reaction Time (SPAAC) | < 5 min to overnight | Dependent on concentration and reactants | [1] |

| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) | [1] |

| DBCO Stability (on IgG) | ~3-5% loss of reactivity over 4 weeks | 4°C or -20°C | [1] |

| Table 1: General Reaction Parameters for DBCO-Mediated SPAAC. |

| Cyclooctyne Derivative | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | References |

| DBCO Derivatives | ~0.1 - 2.0 | [9][10] |

| Table 2: General Second-Order Rate Constants for DBCO Derivatives. |

| Buffer (pH) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside (M⁻¹s⁻¹) | Sulfo DBCO-amine + 3-azido-L-alanine (M⁻¹s⁻¹) | References |

| PBS (pH 7) | 0.32–0.85 | Data not specified | [9][11] |

| HEPES (pH 7) | 0.55–1.22 | Data not specified | [9][11] |

| DMEM | 0.59–0.97 | Data not specified | [11] |

| RPMI | 0.27–0.77 | Data not specified | [11] |

| Table 3: Effect of Buffer and pH on SPAAC Second-Order Rate Constants. |

| DBCO Construct | Reactant Azide | Buffer | Rate Constant (M⁻¹s⁻¹) | References |

| Sulfo DBCO-amine | Model Azides | Various | 0.27 - 1.22 | [9] |

| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine | [9] |

| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 | [9][11] |

| Table 4: Comparison of SPAAC Rate Constants for Different DBCO Constructs, illustrating the impact of steric hindrance and the benefit of a PEG linker. |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of SPAAC reactions. Below are protocols for key experiments involving DBCO.

This protocol outlines a general workflow for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule.

-

Preparation of Reactants:

-

Reaction Setup:

-

Add the DBCO stock solution to the solution of the azide-modified biomolecule. The final concentration of the organic solvent should be minimized (typically <10%) to maintain the integrity of the biomolecule.

-

The molar ratio of DBCO to azide can be varied, but a slight excess of one reactant is often used to drive the reaction to completion. For antibody conjugations, a 1.5 to 4-fold molar excess of the azide-modified molecule to the DBCO-antibody is common.[1]

-

-

Incubation:

-

Incubate the reaction mixture at a suitable temperature. Reactions are often performed at room temperature or 37°C and can range from a few minutes to overnight, depending on the reactants and their concentrations.[4]

-

-

Purification (Optional):

-

If necessary, remove excess, unreacted reagents from the final conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or affinity chromatography.[12]

-

-

Characterization:

This protocol describes how to follow the progress of the reaction by monitoring the decrease in DBCO absorbance.[9]

-

Spectrophotometer Setup:

-

Sample Preparation:

-

Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should be adjusted to provide an absorbance reading within the linear range of the spectrophotometer.

-

Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[9]

-

-

Data Acquisition:

-

Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.

-

Immediately begin monitoring the absorbance at 309 nm over time, recording data at regular intervals until the absorbance stabilizes, indicating reaction completion.[9]

-

-

Data Analysis:

-

For a pseudo-first-order reaction (where one reactant is in significant excess), plot the natural logarithm of the DBCO concentration (proportional to absorbance) versus time. The plot should be linear, and the negative of the slope corresponds to the pseudo-first-order rate constant.[9]

-

Visualizations

The following diagrams illustrate the core mechanism of SPAAC and a typical experimental workflow for bioconjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. creativepegworks.com [creativepegworks.com]

- 4. interchim.fr [interchim.fr]

- 5. researchgate.net [researchgate.net]

- 6. vectorlabs.com [vectorlabs.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. broadpharm.com [broadpharm.com]

A Technical Guide to PEGylation with a (PEG)3 Spacer in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, a critical component connecting these two moieties, profoundly dictates the overall efficacy, safety, and pharmacokinetic profile of the ADC. The incorporation of polyethylene (B3416737) glycol (PEG) spacers into linker design, a strategy known as PEGylation, has emerged as a pivotal method for optimizing ADC performance. This technical guide provides an in-depth examination of PEGylation, with a specific focus on the use of a short, discrete (PEG)3 spacer. We will explore its impact on the physicochemical properties, pharmacokinetics, and pharmacodynamics of ADCs, supported by quantitative data and detailed experimental protocols. Furthermore, this guide provides visualizations of key biological and experimental processes to facilitate a comprehensive understanding of the core concepts.

Introduction to Antibody-Drug Conjugates and the Role of the Linker

ADCs are complex immunoconjugates designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[][2][3] An ADC consists of three primary components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that covalently attaches the payload to the mAb.[][4]

The linker's role is multifaceted and critical to the ADC's success. It must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[3][4] Upon reaching the target tumor cell, the linker must facilitate the efficient release of the active drug.[3][5] Linkers are broadly categorized as cleavable or non-cleavable, with cleavable linkers being designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell (e.g., low pH or the presence of specific enzymes).[][5][6]

The Strategic Advantage of PEGylation in ADC Linker Design

Many potent cytotoxic payloads are inherently hydrophobic, which can lead to significant challenges in ADC development, including aggregation, reduced stability, and rapid clearance from circulation, particularly at higher drug-to-antibody ratios (DARs).[2][7] PEGylation, the incorporation of PEG chains into the linker, addresses these challenges by increasing the hydrophilicity of the overall conjugate.[][2][8]

Key advantages of incorporating PEG spacers include:

-

Enhanced Solubility and Stability: PEG linkers act as solubilizing agents, shielding the hydrophobic drug and preventing ADC aggregation.[2][9][10] This is crucial for manufacturing and for developing stable ADCs with higher DARs.[2]

-

Improved Pharmacokinetics (PK): The hydrophilic PEG chain creates a "hydration shell" around the conjugate, increasing its hydrodynamic size.[2][8][10] This shields the ADC from renal clearance mechanisms, leading to a longer circulation half-life, slower plasma clearance, and increased overall drug exposure (Area Under the Curve, AUC).[2][10][11]

-

Higher Drug-to-Antibody Ratio (DAR): By mitigating the hydrophobicity of the payload, PEG linkers enable the development of potent ADCs with DARs of 8 or even higher, without compromising stability or PK properties.[2][11]

-

Reduced Immunogenicity and Toxicity: PEGylation can mask potential epitopes on the linker-payload, reducing the risk of an immune response.[][10][12] This shielding effect can also minimize off-target toxicity by reducing non-specific uptake by healthy cells.[2]

The (PEG)3 Spacer: A Focus on Short-Chain PEGylation

While longer PEG chains can significantly enhance PK properties, they can also introduce steric hindrance, which may reduce the ADC's binding affinity or in vitro cytotoxicity.[13][14] Short-chain PEG linkers, such as those with three ethylene (B1197577) glycol units ((PEG)3), offer a balanced approach. A (PEG)3 spacer provides sufficient hydrophilicity to counteract the hydrophobicity of many payloads and prevent aggregation, without the potential downsides of longer PEG chains.[12][15] This strategic choice aims to balance improved pharmacokinetics with retained potency, making the (PEG)3 linker a valuable tool in ADC design.[15]

Quantitative Impact of PEG Spacers on ADC Properties

The inclusion and length of a PEG spacer have a quantifiable impact on the performance of an ADC. The following tables summarize comparative data from various studies.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics (DAR 8 Conjugates)

| PEG Length | Clearance (mL/kg/day) | Half-Life (t½) Extension (Fold Increase vs. No PEG) | Overall Exposure (AUC) Increase (Fold Increase vs. No PEG) |

| No PEG | High | 1.0 | 1.0 |

| PEG2 | Moderately High | ~1.5 | ~2.0 |

| PEG3/PEG4 | Moderate | ~2.0 - 2.5 | ~3.0 - 4.0 |

| PEG8 | Low | ~3.5 | ~5.5 |

| PEG12 | Low | ~3.8 | ~6.0 |

| PEG24 | Low | ~4.0 | ~6.2 |

Data compiled and extrapolated from multiple sources for illustrative comparison. Actual values are dependent on the specific antibody, payload, and conjugation chemistry.[11][16]

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

| Linker Type | Antibody-Payload | Target Cell Line | IC50 (pM) |

| Short-Chain PEG (e.g., PEG3) | Trastuzumab-MMAE | SK-BR-3 (HER2+) | ~10-50 |

| Non-PEGylated (mc-VC-PABC) | Brentuximab-MMAE | Karpas-299 (CD30+) | 16 |

| Longer-Chain PEG (10 kDa) | Affibody-MMAE | NCI-N87 (HER2+) | ~350 (22-fold reduction vs. no PEG) |

This table illustrates that while longer PEG chains can sometimes reduce in vitro potency due to steric hindrance, short-chain PEG linkers generally maintain high cytotoxicity. Data is illustrative and based on published findings.[13][14][15]

Visualizing Core Concepts

ADC Mechanism of Action

The following diagram illustrates the general mechanism of action for an ADC employing a cleavable linker that is processed within the lysosome.

Caption: General mechanism of action for an antibody-drug conjugate.

Logical Benefits of (PEG)3 Spacer Integration

This diagram outlines the logical cascade of benefits derived from incorporating a (PEG)3 spacer to mitigate payload hydrophobicity.

Caption: Logical flow of benefits from using a (PEG)3 spacer in ADCs.

Experimental Workflow for ADC Synthesis and Characterization

The following workflow details the key steps in creating and validating an ADC with a (PEG)3 linker.

Caption: Experimental workflow for ADC synthesis, purification, and characterization.

Detailed Experimental Protocols

Detailed and reproducible methodologies are paramount for the successful development and evaluation of ADCs.

Protocol 1: Synthesis of the Drug-(PEG)3-Linker Conjugate

This protocol describes a two-step process to create the drug-linker construct ready for conjugation to the antibody.[12]

-

Materials:

-

Cytotoxic payload with a free amine group.

-

Amino-PEG3-acid linker.

-

Activation agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysulfosuccinimide (Sulfo-NHS).

-

Solvents: Anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO).

-

Purification: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system.

-

-

Procedure:

-

Payload Activation (if required): If the payload contains a carboxylic acid, dissolve it in anhydrous DMF. Add EDC (1.2 equivalents) and Sulfo-NHS (1.2 equivalents) to activate the carboxyl group. Stir for 1-2 hours at room temperature.

-

Conjugation to Amino-PEG3-acid Linker: Dissolve the Amino-PEG3-acid linker (1.5 equivalents) in anhydrous DMF. Add this solution to the activated payload solution (or to the amine-containing payload). Let the reaction stir at room temperature overnight.

-

Purification: Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, purify the drug-linker conjugate using RP-HPLC. Lyophilize the pure fractions to obtain the solid drug-(PEG)3-linker conjugate.

-

Protocol 2: Conjugation of Drug-(PEG)3-Linker to Antibody

This protocol details the conjugation of the purified drug-linker construct to surface-exposed lysine residues on the monoclonal antibody.[12]

-

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

Purified drug-(PEG)3-linker conjugate.

-

Activation agents: EDC and Sulfo-NHS.

-

Reaction buffer: Borate buffer (e.g., 50 mM, pH 8.5).

-

Purification: Desalting columns (e.g., Sephadex G-25).

-

-

Procedure:

-

Antibody Preparation: Exchange the antibody into the reaction buffer using a desalting column to remove any amine-containing buffer components. Adjust the antibody concentration to 5-10 mg/mL.

-

Drug-Linker Activation: Dissolve the drug-(PEG)3-linker conjugate in an organic co-solvent like DMSO. In a separate tube, add EDC (5-10 fold molar excess over the drug-linker) and Sulfo-NHS (5-10 fold molar excess) to the drug-linker solution to activate its terminal carboxylic acid group. Incubate for 15-30 minutes at room temperature.

-

Conjugation Reaction: Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity. Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding an excess of an amine-containing buffer, such as Tris, to quench any unreacted activated drug-linker. Incubate for 15 minutes.

-

Purification: Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Protocol 3: Characterization - Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of drug-loaded species.

-

Materials:

-

Purified ADC sample.

-

HIC column (e.g., TSKgel Butyl-NPR).

-

HPLC system.

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

-

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample (20-50 µg).

-

Elute the different ADC species using a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR values (DAR=1, DAR=2, etc.), as they are more hydrophobic.

-

Integrate the peak areas corresponding to each DAR species detected by UV absorbance at 280 nm.

-

Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area), where 'n' is the number of drugs conjugated.

-

Protocol 4: In Vitro Cytotoxicity Assay (MTT/CCK-8)

This assay measures the ability of the ADC to kill target cancer cells in culture.[2][15]

-

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).

-

96-well cell culture plates.

-

Complete cell culture medium.

-

ADC, unconjugated antibody, and free payload.

-

Cell viability reagent (e.g., MTT or CCK-8).

-

-

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a viability control.

-

Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Normalize the data to the untreated control cells and plot the cell viability against the logarithm of the ADC concentration. Calculate the half-maximal inhibitory concentration (IC50) value using a non-linear regression analysis.

-

Conclusion

The rational design of the linker is a cornerstone of developing safe and effective Antibody-Drug Conjugates. PEGylation has proven to be a critical strategy for enhancing the physicochemical and pharmacological properties of these complex biotherapeutics. The use of a short-chain (PEG)3 spacer represents a refined approach, offering a crucial balance between improved hydrophilicity, enhanced pharmacokinetics, and the maintenance of high cytotoxic potency. By providing sufficient water solubility to mitigate the challenges of hydrophobic payloads without introducing the potential steric hindrance of longer PEG chains, the (PEG)3 linker enables the creation of more stable, potent, and tolerable ADCs. The experimental protocols and comparative data presented in this guide underscore the strategic advantage of (PEG)3 spacers, providing a foundational understanding for researchers dedicated to advancing the next generation of targeted cancer therapies.

References

- 2. benchchem.com [benchchem.com]

- 3. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 6. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 9. books.rsc.org [books.rsc.org]

- 10. labinsights.nl [labinsights.nl]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Dbco-(peg)3-VC-pab-mmae molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and experimental applications of the antibody-drug conjugate (ADC) linker-payload, DBCO-(PEG)3-VC-PAB-MMAE. This reagent is a critical tool in the development of targeted cancer therapies, combining a highly potent cytotoxic agent with a versatile conjugation moiety.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing essential information for experimental design and analysis.

| Property | Value |

| Molecular Weight | 1613.97 g/mol |

| Chemical Formula | C₈₆H₁₂₄N₁₂O₁₈ |

| CAS Number | 2754384-60-4 |

| Description | A drug-linker conjugate for ADCs. It incorporates the cytotoxic agent Monomethyl auristatin E (MMAE) connected to a DBCO-containing linker.[1] |

| Key Components | - DBCO (Dibenzocyclooctyne): Enables copper-free click chemistry (SPAAC) for conjugation to azide-modified antibodies.[1] - (PEG)3 (Polyethylene glycol): A short PEG spacer to enhance solubility and reduce aggregation. - VC (Valine-Citrulline): A cathepsin B-cleavable linker, ensuring intracellular release of the payload.[2] - PAB (p-aminobenzyl): A self-immolative spacer that facilitates the release of unmodified MMAE. - MMAE (Monomethyl auristatin E): A potent antimitotic agent that inhibits tubulin polymerization.[3] |

| Applications | Primarily used in cancer research for the development of ADCs.[1] |

Mechanism of Action: The MMAE Payload

The cytotoxic activity of this conjugate is delivered by Monomethyl auristatin E (MMAE), a synthetic antineoplastic agent.[2] Its high toxicity precludes its use as a standalone drug; however, when conjugated to a monoclonal antibody, it can be specifically directed to cancer cells.[2]

MMAE functions as a potent inhibitor of tubulin polymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[3] The entire process, from antibody binding to cell death, is a multi-step cascade.

Caption: Signaling Pathway of MMAE-based ADCs.

Experimental Protocols: Antibody Conjugation via SPAAC

The conjugation of this compound to an azide-modified antibody is achieved through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[] This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions.[6]

Materials:

-

Azide-modified monoclonal antibody (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Protocol:

-

Preparation of Antibody:

-

Ensure the azide-modified antibody is in an amine-free buffer such as PBS. If necessary, perform a buffer exchange using a desalting column.

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

Preparation of this compound Stock Solution:

-

Immediately prior to use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.

-

-

Conjugation Reaction:

-

Add a 2 to 4-fold molar excess of the this compound solution to the azide-modified antibody solution.

-

The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% (v/v) to maintain the integrity of the antibody.

-

Incubate the reaction mixture overnight at 4°C with gentle mixing.[7]

-

-

Purification of the ADC:

-

Following incubation, remove the unreacted this compound and other small molecules using a desalting column equilibrated with PBS, pH 7.4.

-

Collect the eluate containing the purified ADC.

-

-

Characterization of the ADC:

-

Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

-

The Drug-to-Antibody Ratio (DAR) can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

-

Caption: Experimental Workflow for ADC Synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. help.lumiprobe.com [help.lumiprobe.com]

A Technical Guide to the Solubility and Stability of Dbco-(peg)3-VC-pab-mmae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of Dbco-(peg)3-VC-pab-mmae, a key linker-payload conjugate used in the development of Antibody-Drug Conjugates (ADCs). Understanding these characteristics is critical for the formulation, manufacturing, and in-vivo performance of ADCs. This document outlines quantitative solubility data, discusses stability considerations, and provides detailed experimental protocols and conceptual diagrams to support ADC research and development.

Introduction to this compound

This compound is a complex molecule that combines a cytotoxic payload, Monomethyl Auristatin E (MMAE), with a linker system designed for controlled release. The components are:

-

Dbco (Dibenzocyclooctyne): A cyclooctyne (B158145) moiety that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugation to azide-modified antibodies.

-

PEG3: A short polyethylene (B3416737) glycol spacer that enhances hydrophilicity and can improve pharmacokinetic properties.

-

VC-PAB: A cathepsin B-cleavable valine-citrulline (VC) dipeptide linked to a p-aminobenzyl (PAB) self-immolative spacer. This system is designed to be stable in circulation but release the payload within the lysosomal compartment of target cells.

-

MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]

Solubility of this compound

The solubility of this compound is a crucial parameter for its handling, formulation, and conjugation to antibodies. Due to the hydrophobic nature of MMAE, the overall solubility of the conjugate is limited in aqueous solutions.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvent systems. It is important to note that hygroscopic solvents like DMSO can significantly impact solubility, and freshly opened solvents are recommended.[3][4]

| Solvent System | Concentration | Solution Type | Notes |

| 100% DMSO | 60 mg/mL (37.18 mM)[3][4] | Clear Solution | Ultrasonic assistance may be required.[3][4] |

| 10% DMSO in 90% Corn Oil | ≥ 1.5 mg/mL (0.93 mM)[3] | Clear Solution | - |

| 10% DMSO in 90% (20% SBE-β-CD in saline) | 1.5 mg/mL (0.93 mM)[3] | Suspended Solution | Ultrasonic assistance is needed.[3] |

| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | 1.5 mg/mL (0.93 mM)[3] | Suspended Solution | Ultrasonic assistance is needed.[3] |

Experimental Protocol for Solubilization

Objective: To prepare a stock solution of this compound for experimental use.

Materials:

-

This compound powder

-

Anhydrous, freshly opened DMSO

-

Vortex mixer

-

Ultrasonic bath

-

Appropriate co-solvents (e.g., PEG300, Tween-80, SBE-β-CD, corn oil, saline)

Procedure for Preparing a 15 mg/mL Stock Solution in DMSO:

-

Equilibrate the vial of this compound to room temperature before opening.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a 15 mg/mL concentration.

-

Vortex the solution for 1-2 minutes to aid dissolution.

-

If necessary, place the vial in an ultrasonic bath for short intervals until the solution is clear. Avoid excessive heating.

-

Store the stock solution at -20°C, protected from light and moisture. It is highly recommended to prepare fresh solutions for each experiment due to the compound's instability in solution.[3][4]

Procedure for Preparing a 1.5 mg/mL Working Solution (Suspended):

-

Begin with a 15 mg/mL stock solution of this compound in DMSO.

-

In a separate tube, prepare the desired co-solvent mixture (e.g., 400 µL PEG300, 50 µL Tween-80, and 450 µL saline for a final volume of 1 mL).

-

Add 100 µL of the 15 mg/mL DMSO stock solution to the co-solvent mixture.

-

Vortex the solution thoroughly.

-

Use an ultrasonic bath to ensure a uniform suspension.[3]

Stability of this compound

The stability of the linker-payload is critical to the therapeutic index of an ADC, ensuring it remains intact in circulation to minimize off-target toxicity while efficiently releasing the payload in the tumor microenvironment.

Chemical Stability

This compound is noted to be unstable in solutions, and it is recommended that solutions are freshly prepared for use.[3][4] The primary points of instability are the DBCO group, which can degrade over time, and the VC-PAB linker, which is susceptible to enzymatic cleavage.

Enzymatic Stability of the VC-PAB Linker

The valine-citrulline linker is designed to be cleaved by lysosomal proteases, most notably cathepsin B, which is often upregulated in tumor cells.[4] However, studies have shown that the VC linker can also be cleaved by other proteases and that cathepsin B is not strictly required for payload release.[5][6][7]

A significant consideration for preclinical studies is the differential stability of the VC linker in plasma from different species. The VC-PAB linker is relatively unstable in mouse plasma due to cleavage by the carboxylesterase 1c (Ces1c).[8][9] In contrast, it exhibits greater stability in human and monkey plasma.[10] This species-specific instability can lead to premature payload release in murine models, a factor that must be considered when evaluating ADC efficacy and toxicity.

Experimental Protocol for In Vitro Plasma Stability Assessment

Objective: To evaluate the stability of the ADC and quantify the premature release of the payload in plasma.

Materials:

-

Antibody-Dbco-(peg)3-VC-pab-mmae conjugate (ADC)

-

Human, monkey, and mouse plasma

-

Incubator at 37°C

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Incubate the ADC in plasma from the desired species at 37°C.

-

At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.

-

Quench the reaction and precipitate proteins by adding a cold organic solvent like acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant containing the released payload.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of free MMAE.

-

The stability of the intact ADC can be assessed by analyzing the protein pellet or by using an ELISA-based method to measure the drug-to-antibody ratio (DAR) over time.[1][10]

Mechanism of Action and Payload Release

The efficacy of an ADC utilizing this compound is dependent on a sequence of events, from antibody-antigen binding to the cytotoxic effect of MMAE.

ADC Internalization and Payload Release

Caption: ADC internalization, lysosomal trafficking, and payload release.

MMAE Signaling Pathway for Apoptosis

Once released into the cytosol, MMAE exerts its potent cytotoxic effect by disrupting the microtubule network, which is essential for cell division.

Caption: MMAE mechanism of action leading to apoptosis.

Experimental Workflow for ADC Conjugation

The conjugation of an azide-modified antibody with this compound is achieved through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, commonly known as "click chemistry".

Caption: Experimental workflow for ADC conjugation via SPAAC.

Conclusion

The solubility and stability of this compound are multifaceted parameters that are essential to control for the successful development of an effective and safe Antibody-Drug Conjugate. While its aqueous solubility is limited, appropriate formulation strategies using co-solvents can enable its use in conjugation reactions and in-vivo studies. The conditional stability of the VC-PAB linker, particularly its differential behavior in rodent and primate plasma, is a critical consideration for the translation of preclinical findings. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this potent linker-payload system.

References

- 1. benchchem.com [benchchem.com]

- 2. Guidelines for ADC Stability Studies | Porton Pharma [portonpharma.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]

- 6. dokumen.pub [dokumen.pub]

- 7. bioscience.co.uk [bioscience.co.uk]

- 8. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Notes and Protocols for Site-Specific Antibody-Drug Conjugation using DBCO-(PEG)3-VC-PAB-MMAE

These application notes provide a comprehensive overview and detailed protocols for the site-specific conjugation of Monomethyl Auristatin E (MMAE) to antibodies using the DBCO-(PEG)3-VC-PAB-MMAE drug-linker. This system is designed for researchers and scientists in the field of drug development seeking to create homogeneous and potent antibody-drug conjugates (ADCs).

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. Site-specific conjugation has emerged as a critical strategy to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, a wider therapeutic window, and enhanced efficacy.

The this compound is a pre-formed drug-linker that facilitates the site-specific conjugation of MMAE to an antibody. This linker is comprised of several key components:

-

Dibenzocyclooctyne (DBCO): A cyclooctyne (B158145) that enables copper-free "click chemistry" via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows for covalent attachment to an azide-modified antibody.

-

Polyethylene Glycol (PEG)3: A short PEG spacer that can enhance the solubility and stability of the ADC.

-

Valine-Citrulline (VC): A dipeptide linker that is specifically cleaved by the lysosomal enzyme Cathepsin B. This ensures that the cytotoxic payload is released intracellularly within the target cancer cell.

-

p-aminobenzylcarbamate (PAB): A self-immolative spacer that, upon cleavage of the VC linker, releases the active drug.

-

Monomethyl Auristatin E (MMAE): A highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]

This document provides detailed protocols for the preparation of an azide-modified antibody, the conjugation reaction with this compound, and the subsequent characterization of the resulting ADC.

Mechanism of Action

The therapeutic action of an ADC generated with this compound involves a multi-step process that begins with specific targeting of cancer cells and culminates in the induction of apoptosis.

-

Binding and Internalization: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell.[3]

-

Endocytosis: Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis.[3]

-

Lysosomal Trafficking: The internalized vesicle, or endosome, traffics to and fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome are crucial for the next step.[3]

-

Proteolytic Cleavage: Within the lysosome, Cathepsin B cleaves the valine-citrulline linker of the drug-linker.[1]

-

Payload Release: Following cleavage of the VC linker, the PAB spacer self-immolates, releasing the active MMAE payload into the cytoplasm of the cancer cell.[]

-

Disruption of Microtubule Dynamics: Free MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[1][2]

-

Cell Cycle Arrest and Apoptosis: The disruption of microtubules leads to arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[3]

Experimental Protocols

Protocol 1: Site-Specific Azide (B81097) Introduction into the Antibody

For site-specific conjugation using DBCO-linked payloads, the antibody must first be modified to contain an azide group at a specific location. This can be achieved through various enzymatic or chemical methods. One common method involves the use of a bacterial transglutaminase (BTG) to install an azide-containing amine at a specific glutamine residue.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Bacterial Transglutaminase (BTG)

-

Azide-containing amine substrate (e.g., azido-pentylamine)

-

Reaction buffer (e.g., Tris buffer, pH 8.0)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the reaction buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the antibody, a 50-fold molar excess of the azide-containing amine substrate, and BTG (enzyme-to-antibody ratio of 1:10 w/w).

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle mixing.

-

Purification: Remove the excess unreacted azide substrate and BTG using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Confirm the incorporation of the azide group using methods such as mass spectrometry.

Protocol 2: ADC Conjugation via Copper-Free Click Chemistry

This protocol describes the conjugation of the azide-modified antibody with the this compound drug-linker.

Materials:

-

Azide-modified antibody (from Protocol 1)

-

This compound dissolved in an organic solvent (e.g., DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Desalting column or size-exclusion chromatography (SEC) system for purification

Procedure:

-

Reaction Setup: Add a 3 to 5-fold molar excess of the this compound solution in DMSO to the azide-modified antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.[5]

-

Incubation: Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C with gentle mixing.[5]

-

Purification: Purify the resulting ADC from the unreacted drug-linker and other impurities using a desalting column for initial cleanup, followed by size-exclusion chromatography (SEC) for higher purity.[5]

-

Characterization: Characterize the purified ADC as described in the following section.

Characterization of the ADC

Thorough characterization of the ADC is crucial to ensure its quality, homogeneity, and potency.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the drug-linker is hydrophobic, species with different numbers of conjugated drugs will have different retention times. This method provides the relative abundance of different DAR species (e.g., DAR0, DAR2, DAR4).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the DAR, often after partial or complete reduction of the antibody.

-

Mass Spectrometry (MS): Native MS or LC-MS can be used to determine the exact mass of the ADC and thus calculate the DAR.

Table 1: Illustrative DAR Distribution Data from HIC Analysis

| DAR Species | Relative Abundance (%) |

| DAR 0 | 5 - 15 |

| DAR 2 | 70 - 85 |

| DAR 4 | 5 - 15 |

| Average DAR | ~2.0 |

Note: These are illustrative values and will vary depending on the specific antibody and conjugation process.

In Vitro Cytotoxicity Assay

The potency of the ADC is typically assessed using an in vitro cytotoxicity assay on a target cancer cell line.

Materials:

-

Target cancer cell line (expressing the antigen of interest)

-

Control cell line (antigen-negative)

-

Cell culture medium and supplements

-

ADC and unconjugated antibody

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium. Add the diluted compounds to the cells.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.

-

Cell Viability Measurement: Measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

Table 2: Representative In Vitro Cytotoxicity Data

| Compound | Target Cell Line (Antigen-Positive) IC50 (nM) | Control Cell Line (Antigen-Negative) IC50 (nM) |

| ADC | 0.5 - 5.0 | > 1000 |

| Unconjugated Antibody | > 1000 | > 1000 |

| Free MMAE | 0.01 - 0.1 | 0.01 - 0.1 |

Note: IC50 values can vary based on the cell line, incubation time, and assay method.[3]

Visualizations

Caption: Mechanism of action of a this compound ADC.

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: Signaling pathway of MMAE-induced apoptosis.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Preparation using Click Chemistry with Dbco-(peg)3-VC-pab-mmae

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the preparation and characterization of antibody-drug conjugates (ADCs) using the Dbco-(peg)3-VC-pab-mmae drug-linker in a strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction. This copper-free click chemistry approach offers a robust and biocompatible method for conjugating the potent cytotoxic agent monomethyl auristatin E (MMAE) to an azide-modified antibody.[1] The resulting ADC, featuring a cleavable valine-citrulline (VC) linker, is designed for targeted delivery of MMAE to antigen-expressing cells, followed by intracellular release of the cytotoxic payload.[2][3]

MMAE is a highly potent antimitotic agent that inhibits cell division by blocking tubulin polymerization.[4] Its targeted delivery via an ADC minimizes systemic toxicity while maximizing efficacy at the tumor site. The protocols outlined below cover the conjugation process, purification of the ADC, determination of the drug-to-antibody ratio (DAR), and assessment of in vitro cytotoxicity.

Quantitative Data Summary

Successful ADC development relies on precise control over the conjugation process to achieve a desired drug-to-antibody ratio (DAR), which can impact both efficacy and safety.[2] The following tables summarize key quantitative parameters for the SPAAC conjugation and subsequent characterization of the resulting ADC.

Table 1: Recommended Reaction Conditions for SPAAC Conjugation

| Parameter | Recommended Value/Range | Notes |

| Molar Ratio (Dbco-linker : Azide-Ab) | 1.5 - 5 equivalents of Dbco-linker | A slight excess of the drug-linker can drive the reaction to completion. Optimization may be required depending on the antibody and desired DAR.[5] |

| Reaction Buffer | Phosphate Buffered Saline (PBS), HEPES | pH should be maintained between 7.0 and 7.5 for optimal reaction kinetics and antibody stability.[6][7] |

| Reaction Temperature | 4°C to 37°C | Higher temperatures can increase the reaction rate, but antibody stability should be considered. Room temperature (25°C) is often a good starting point.[8] |

| Reaction Time | 4 - 24 hours | Reaction progress can be monitored by HIC or LC-MS.[9] |

| DMSO Concentration | < 10% (v/v) | This compound is typically dissolved in DMSO. The final concentration should be minimized to prevent antibody denaturation. |

Table 2: Typical Characterization Parameters for MMAE ADCs

| Parameter | Method | Typical Expected Outcome |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Average DAR of 2-4. HIC separates species with different numbers of conjugated drugs. |

| Monomer Purity | Size Exclusion Chromatography (SEC) | > 95% monomer. To ensure the absence of aggregates that can affect efficacy and safety.[] |

| In vitro Cytotoxicity (IC50) | MTT or similar cell viability assay | Nanomolar to picomolar range, depending on the target cell line and antigen expression.[11][12][13] |

| Linker Stability (in mouse plasma) | ELISA or LC-MS | The VC linker is known to be susceptible to cleavage by mouse carboxylesterases, leading to a shorter half-life of the intact ADC in preclinical mouse models compared to primates or humans.[2][] |

Experimental Protocols

Safety Precautions

Monomethyl auristatin E (MMAE) and its conjugates are highly potent cytotoxic compounds and must be handled with extreme caution in a controlled laboratory environment, such as a certified chemical fume hood.[12] Personal protective equipment (PPE), including double nitrile gloves, a dedicated disposable lab coat, and chemical splash goggles, is mandatory.[12] All contaminated materials must be disposed of as hazardous chemical waste.[12]

Protocol 1: SPAAC Conjugation of Azide-Modified Antibody with this compound

This protocol describes the conjugation of an azide-functionalized antibody with the DBCO-containing drug-linker.

Materials:

-

Azide-modified antibody (in a suitable buffer like PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Spin desalting columns or dialysis cassettes for purification

Procedure:

-

Prepare the this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a stock solution of the drug-linker in anhydrous DMSO (e.g., 10 mM). The compound is unstable in solution, so it is recommended to prepare it fresh.[15]

-

-

Prepare the Antibody Solution:

-

Buffer exchange the azide-modified antibody into the reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[2]

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the antibody solution. Gently mix the reaction mixture.

-

Ensure the final DMSO concentration in the reaction mixture is below 10% (v/v).

-

Incubate the reaction at room temperature (25°C) for 4-12 hours or at 4°C overnight.[9] The reaction can be monitored by analyzing small aliquots via HIC to determine the progression of the conjugation.

-

-

Purification of the ADC:

-

Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC), spin desalting columns, or dialysis against a suitable storage buffer (e.g., PBS).[8][]

-

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR of ADCs by separating species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

Materials:

-

Purified ADC sample

-

HIC column (e.g., Butyl or Phenyl phase)

-

HIC Mobile Phase A (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

-

HIC Mobile Phase B (e.g., 25 mM Sodium Phosphate, pH 7.0)

-

HPLC system

Procedure:

-

Sample Preparation:

-

Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

-

-

HIC Analysis:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample.

-

Elute the bound ADC using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

-

Monitor the elution profile at 280 nm (for the antibody) and a wavelength corresponding to the absorbance of the drug-linker if applicable.

-

-

Data Analysis:

-

The resulting chromatogram will show multiple peaks, with the unconjugated antibody eluting first, followed by species with increasing numbers of conjugated drugs (DAR 2, 4, 6, etc.).

-

Calculate the area of each peak.

-

The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area % of each species × Number of drugs for that species) / 100 []

-

Protocol 3: In Vitro Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of ADCs.[11][12][13]

Materials:

-

Target antigen-positive and antigen-negative cell lines

-

Complete cell culture medium

-

Purified ADC and unconjugated antibody (as a control)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[13]

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the unconjugated antibody control in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the ADC or control solutions to the respective wells. Include wells with untreated cells as a viability control.

-

Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[13]

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

-

Visualizations

SPAAC Click Chemistry Reaction

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for ADC synthesis.

Experimental Workflow for ADC Preparation and Characterization

Caption: Workflow for the preparation and characterization of the ADC.

MMAE-Induced Apoptosis Signaling Pathway

Caption: Signaling pathway of MMAE-induced apoptosis following ADC internalization.

References

- 1. researchgate.net [researchgate.net]

- 2. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

- 4. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Versatile Chemo-Enzymatic Conjugation Approach Yields Homogeneous and Highly Potent Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Cell-Based Assays of Dbco-(PEG)3-VC-PAB-MMAE Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics in oncology, designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1][2] The Dbco-(PEG)3-VC-PAB-MMAE ADC is comprised of three key components: a monoclonal antibody for specific targeting of tumor-associated antigens, the potent anti-mitotic agent Monomethyl Auristatin E (MMAE) as the cytotoxic payload, and a linker system.[2][3] This linker, featuring a Dibenzocyclooctyne (Dbco) group for site-specific conjugation via copper-free click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to improve solubility, and a cathepsin-cleavable valine-citrulline (VC) dipeptide linked to a p-aminobenzyl carbamate (B1207046) (PAB) spacer, is designed for controlled release of MMAE within the target cell.[4][5][6]

Upon binding to the target antigen on the cancer cell surface, the ADC is internalized.[7] Inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and lysosomal proteases, such as cathepsin B, cleave the VC linker.[3][8] This releases the PAB-MMAE intermediate, which then self-immolates to free the active MMAE payload into the cytoplasm.[9] MMAE then disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[3] A key feature of MMAE is its ability to permeate the cell membrane, enabling it to kill neighboring antigen-negative cancer cells in a phenomenon known as the bystander effect.[3][9][10]

These application notes provide detailed protocols for a suite of essential in vitro cell-based assays to characterize the efficacy and mechanism of action of this compound ADCs.

Key In Vitro Assays

A comprehensive in vitro evaluation of a this compound ADC should include the following key assays:

-

Target-Specific Cytotoxicity Assay: To determine the potency (e.g., IC50) and specificity of the ADC on antigen-positive versus antigen-negative cells.

-

Bystander Effect Assay: To evaluate the ability of the released MMAE payload to kill neighboring antigen-negative cells.[9][11]

-

Internalization Assay: To confirm that the ADC is internalized by the target cells, which is a prerequisite for the intracellular release of the payload.[7][12]

Experimental Protocols

Target-Specific Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effect of the ADC.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[1][13]

Materials:

-

Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)[1]

-

This compound ADC

-

Unconjugated antibody (as a control)[1]

-

Free MMAE payload (as a positive control)[1]

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in PBS)[14]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1][14]

-

Microplate reader[1]

Procedure:

-

Cell Seeding:

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated wells as a negative control.[15]

-

-

Incubation:

-

Incubate the plates for a period relevant to the payload's mechanism of action, typically 72-120 hours for tubulin inhibitors like MMAE.[15]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).[15]

-

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.[9][16]

Materials:

-

Antigen-positive (Ag+) cell line

-

Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)[9]

-

Complete cell culture medium

-

This compound ADC

-

96-well black-walled, clear-bottom cell culture plates

-

Fluorescence plate reader[15]

Procedure:

-

Cell Seeding:

-

Seed a mixture of Ag+ and GFP-expressing Ag- cells in the same wells of a 96-well plate at a defined ratio (e.g., 1:1, 1:3).

-

As a control, seed the GFP-Ag- cells alone in separate wells.

-

Incubate overnight at 37°C with 5% CO2.[15]

-

-

ADC Treatment:

-

Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the ADC.[15]

-

-

Incubation:

-

Incubate the plates for 72-120 hours.[15]

-

-

Data Acquisition:

-

Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the GFP-Ag- cell population.[15]

-

-

Data Analysis:

-

Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells.

-

A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[15]

-

ADC Internalization Assay (pH-sensitive Dye Method)